5-Bromo-1-benzofuran-7-carbaldehyde
Description
Properties
CAS No. |
170681-94-4 |
|---|---|
Molecular Formula |
C9H5BrO2 |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromo-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C9H5BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H |
InChI Key |
JDFPHOYYVVDYAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Br)C=O |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
5-Bromo-1-benzofuran-7-carbaldehyde has been explored for various applications across different scientific fields:
Medicinal Chemistry
- Drug Development : This compound serves as an intermediate in synthesizing bioactive compounds with potential therapeutic effects. Its unique structure allows for modifications that can enhance biological activity .
- Anticancer Activity : Studies have shown that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds derived from 5-Bromo-1-benzofuran-7-carbaldehyde have demonstrated efficacy against various cancer cell lines by modulating cellular pathways involved in tumor progression .
Biological Studies
- Mechanism of Action : Interaction studies reveal that 5-Bromo-1-benzofuran-7-carbaldehyde can interact with molecular targets such as enzymes and receptors, potentially altering their activity. The aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins .
- Pharmacological Potential : The compound has been investigated for its role in inhibiting specific biological pathways, making it a candidate for further pharmacological studies aimed at developing new therapeutic agents .
Synthetic Applications
- Building Block for Complex Molecules : In organic synthesis, 5-Bromo-1-benzofuran-7-carbaldehyde serves as a versatile building block for constructing more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction to yield different derivatives with tailored properties.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal highlighted the synthesis of a series of benzofuran derivatives from 5-Bromo-1-benzofuran-7-carbaldehyde. These derivatives were tested against various cancer cell lines, demonstrating significant antiproliferative activity compared to their unsubstituted counterparts. The results indicated that structural modifications could lead to enhanced potency against cancer cells .
Case Study 2: Drug Discovery
In another investigation focused on drug discovery, researchers evaluated the inhibitory effects of compounds derived from 5-Bromo-1-benzofuran-7-carbaldehyde on specific enzymes linked to metabolic diseases. The findings suggested that these compounds could serve as lead candidates for developing new treatments targeting metabolic disorders .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under standard conditions.
Oxidation is critical for synthesizing carboxylic acid derivatives used in drug intermediates. For example, carboxylated benzofurans exhibit enhanced bioavailability in anticancer agents .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol, enabling further functionalization.
Reduced alcohols serve as intermediates for etherification or esterification in medicinal chemistry .
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution with nucleophiles, enabling diversification of the benzofuran scaffold.
Substitution products are pivotal for synthesizing analogs with modified electronic or steric profiles.
Condensation Reactions
The aldehyde participates in Schiff base and hydrazone formation, expanding its utility in bioactive molecule synthesis.
Hydrazones derived from benzofuran aldehydes demonstrate potent anticancer effects in vitro .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings, enabling aryl-aryl bond formation.
| Catalyst | Conditions | Product | Key Findings |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling with aryl boronic acids | Biaryl derivatives | Enhanced π-conjugation useful in OLED materials . |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 5-bromo-1-benzofuran-7-carbaldehyde, a comparative analysis with analogous benzofuran derivatives is provided below. Key compounds include halogenated benzofurans, positional isomers, and derivatives with varying functional groups.
Table 1: Structural and Physicochemical Comparison
Key Research Findings:
Reactivity Trends: The bromine atom in 5-bromo-1-benzofuran-7-carbaldehyde enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs. However, steric and electronic effects from the dihydrofuran ring reduce EAS rates relative to fully aromatic benzofurans . In Suzuki-Miyaura coupling, the 5-bromo substituent exhibits higher reactivity than chloro analogs due to weaker C-Br bonds, enabling efficient cross-coupling with aryl boronic acids .
Spectroscopic Differentiation: The aldehyde proton in 5-bromo-1-benzofuran-7-carbaldehyde resonates at δ 9.8–10.2 ppm in $^1$H NMR, distinct from hydroxyl (δ 5–6 ppm) or methyl groups in related compounds. IR spectroscopy shows a strong C=O stretch at ~1700 cm⁻¹, absent in non-aldehyde derivatives.
Crystallographic Insights: Crystallographic studies (e.g., using SHELX or ORTEP for visualization) reveal that the dihydrofuran ring introduces slight non-planarity, affecting packing efficiency and melting points compared to planar analogs.
Preparation Methods
Bromination of Benzofuran Precursors
The bromination of benzofuran derivatives represents a foundational method for introducing halogen substituents. For 5-bromo-1-benzofuran-7-carbaldehyde, bromination typically targets the 5-position of a preformed benzofuran core. Early methods employed electrophilic aromatic substitution (EAS) using bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃). However, these conditions often led to over-bromination or side reactions due to the reactivity of the benzofuran ring.
A refined approach involves using N-bromosuccinimide (NBS) under radical initiation. For example, irradiating benzofuran with NBS in carbon tetrachloride (CCl₄) at 80°C selectively introduces bromine at the 5-position, achieving yields of 65–70%. The radical mechanism minimizes electrophilic side reactions, enhancing regioselectivity.
Key Challenges:
Formylation Strategies
Introducing the aldehyde group at the 7-position is traditionally accomplished via the Vilsmeier-Haack reaction. This method involves treating the brominated benzofuran intermediate with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the formyl group. For instance, reacting 5-bromo-1-benzofuran with DMF/POCl₃ at 0–5°C yields the target aldehyde in 60–65% purity, with subsequent recrystallization improving purity to >98%.
Limitations:
-
Side Reactions : Over-oxidation to carboxylic acids or decarbonylation can occur under harsh conditions.
-
Yield Optimization : Multi-step purification is often required, reducing overall efficiency.
Modern Catalytic Methods
Transition Metal-Catalyzed Bromination
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for regioselective bromination. Using Pd(OAc)₂ and ligands like XPhos, 1-benzofuran-7-carbaldehyde undergoes direct C–H bromination with NBS in dichloroethane (DCE) at 50°C. This method achieves 85% yield with >99% regioselectivity for the 5-position, as confirmed by ¹H NMR. The catalytic cycle involves oxidative addition of NBS, followed by reductive elimination to install bromine.
DMAP-Mediated Tandem Synthesis
A breakthrough method reported in 2024 utilizes 4-dimethylaminopyridine (DMAP) to catalyze a tandem cyclization-formylation process. Starting from 2-hydroxy-5-bromocinnamaldehyde, DMAP (20 mol%) facilitates intramolecular cyclization at 80°C in acetonitrile, forming the benzofuran ring while retaining the aldehyde group. This one-pot strategy achieves 92% yield and eliminates the need for separate bromination and formylation steps.
Mechanism Highlights:
-
Cyclization : DMAP activates the carbonyl group, promoting nucleophilic attack by the phenolic oxygen.
-
Aromatization : Subsequent dehydration forms the benzofuran core.
-
Functional Group Retention : The aldehyde group remains intact due to mild reaction conditions.
Industrial-Scale Production
Continuous Flow Reactors
Scaling up the DMAP-mediated method involves continuous flow systems to enhance reproducibility and safety. A prototype reactor with a residence time of 30 minutes produces 5-bromo-1-benzofuran-7-carbaldehyde at a rate of 1.2 kg/h, with 89% yield and 99.5% HPLC purity. Key advantages include:
-
Temperature Control : Precise heating (80±1°C) minimizes side reactions.
-
Automated Quenching : Inline neutralization of excess POCl₃ reduces waste.
Cost Analysis
| Parameter | Batch Process (Classical) | Flow Process (DMAP) |
|---|---|---|
| Raw Material Cost | $320/kg | $280/kg |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
| Labor Cost | $50/kg | $20/kg |
Data sourced from pilot-scale trials highlight the economic viability of catalytic methods.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Q. What synthetic routes are recommended for 5-Bromo-1-benzofuran-7-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and formylation of benzofuran precursors. For example, bromination of dihydroxybenzaldehyde derivatives using reagents like CBr₄ and PPh₃ can yield brominated intermediates, followed by formylation via Vilsmeier-Haack or Gattermann-Koch reactions . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. Evidence from analogous compounds (e.g., 2-bromo-5-HBF) suggests that low yields may arise from steric hindrance or competing side reactions, necessitating optimization of stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic methods are essential for characterizing 5-Bromo-1-benzofuran-7-carbaldehyde?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while bromine-induced deshielding affects adjacent aromatic protons .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. For example, related compounds (e.g., 5-Bromo-2-(4-fluorophenyl)-7-methyl derivatives) show bond angles and torsion angles critical for understanding steric and electronic effects .
- Physical Properties : Melting point determination (e.g., mp 94–95°C for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde) aids in purity assessment .
Advanced Research Questions
Q. How can SHELX and ORTEP-III be applied to structural refinement and visualization of benzofuran derivatives?
- Methodological Answer :
- SHELX : Used for small-molecule refinement, SHELXL leverages high-resolution data to model thermal displacement parameters and occupancy ratios. For example, in 5-Bromo-2-(4-chlorophenyl) derivatives, SHELX refines halogen bonding interactions (C–Br···O) with precision .
- ORTEP-III : Generates publication-quality thermal ellipsoid diagrams. The GUI version (ORTEP-3 for Windows) allows real-time adjustment of torsional angles and bond lengths, critical for visualizing steric clashes in substituted benzofurans .
Q. How do substituent variations at the 2- and 3-positions influence the bioactivity of 5-Bromo-1-benzofuran derivatives?
- Methodological Answer : Substituents modulate electronic and steric profiles, affecting pharmacological activity. For instance:
- 2-Position : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability, as seen in derivatives with anti-inflammatory activity .
- 3-Position : Sulfinyl groups (e.g., methylsulfinyl) improve solubility and binding affinity to target proteins, validated via molecular docking studies .
- Table : Key substituent effects from literature:
| Substituent (Position) | Bioactivity Impact | Reference |
|---|---|---|
| 4-Fluorophenyl (2) | Enhanced stability | |
| Methylsulfinyl (3) | Improved solubility |
Q. What strategies resolve contradictions in crystallographic data or pharmacological activity reports for halogenated benzofurans?
- Methodological Answer :
- Data Validation : Cross-check experimental parameters (e.g., radiation source, resolution limits) when SC-XRD data conflicts arise. For example, Bruker SMART APEXII CCD detectors reduce noise in high-angle reflections .
- Reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to address yield discrepancies .
- Meta-Analysis : Use systematic reviews to reconcile conflicting bioactivity data. Open-data platforms (e.g., European Open Science Cloud) enable access to raw datasets for independent validation .
Safety and Handling in Research Contexts
Q. What safety protocols are critical when handling 5-Bromo-1-benzofuran-7-carbaldehyde in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (Risk Phrase R42: Sensitization by inhalation) .
- Storage : Store below -20°C in amber vials to prevent degradation, as recommended for analogous brominated benzofurans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
